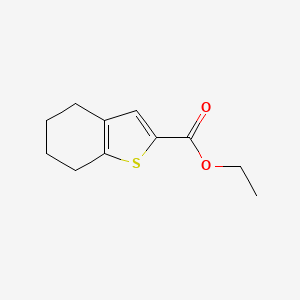
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H15BO4 . It has an average mass of 222.045 Da and a monoisotopic mass of 222.106339 Da . The compound is also known by its CAS Number: 480424-53-1 .
Molecular Structure Analysis
The linear formula of “this compound” is C6H2CHOCH3OCH2CH2CH3B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2), a formyl group (CHO), a methyl group (CH3), and a propoxy group (OCH2CH2CH3) attached to a phenyl ring .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 110-114 °C . Its empirical formula is C11H15BO4, and it has a molecular weight of 222.05 .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Boronic acids, including (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid analogs, are pivotal in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This process is crucial for constructing complex molecular architectures, including pharmaceuticals and organic materials. For instance, copper-facilitated Suzuki-Miyaura coupling has been employed for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, demonstrating boronic acids' role in facilitating these transformations with improved yields and purities (Hergert et al., 2018).
Sensing and Detection
Boronic acids are widely used in the development of sensors, particularly for detecting saccharides and other diol-containing compounds. This is due to their ability to form reversible covalent bonds with diols, enabling the construction of sensors and separation systems that are responsive to changes in pH and saccharide concentrations. The binding properties of boronic acids are exploited in various sensing applications, from glucose monitoring to environmental sensing, highlighting their importance in analytical chemistry and diagnostics (Bull et al., 2013).
Material Science and Engineering
In material science, boronic acids contribute to the development of responsive polymers and materials. For example, boronic acid-decorated poly(2-oxazoline)s exhibit triple-stimuli responsive behavior, responding to changes in pH, temperature, and glucose concentration. Such materials are promising for various applications, including drug delivery systems, responsive membranes, and smart materials, demonstrating the adaptability and functional utility of boronic acid derivatives in material design (Vancoillie et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-formyl-5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOLNKROICTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584766 |
Source


|
| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480424-53-1 |
Source


|
| Record name | Boronic acid, (3-formyl-5-methyl-2-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)





